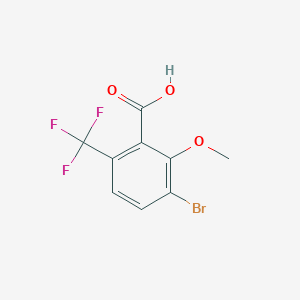
4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzylamino group and a trifluoroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin typically involves the reaction of 4-chlorobenzylamine with 1-(trifluoroacetyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include dichloromethane and ethanol, while catalysts such as triethylamine or sodium hydride may be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study the effects of specific chemical modifications on biological systems. It can serve as a tool for investigating enzyme interactions and cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. It could be a candidate for drug development targeting specific diseases or conditions.
Industry: In industrial settings, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in medicinal applications, the compound may interact with proteins involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzylamine: A precursor in the synthesis of 4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin, it shares the 4-chlorobenzyl group but lacks the piperidine and trifluoroacetyl moieties.
1-(Trifluoroacetyl)piperidine: Another precursor, it contains the piperidine ring and trifluoroacetyl group but lacks the 4-chlorobenzylamino group.
4-Chlorobenzyl alcohol: A related compound with a hydroxyl group instead of the amino group, used in various chemical applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H16ClF3N2O |
|---|---|
Poids moléculaire |
320.74 g/mol |
Nom IUPAC |
1-[4-[(4-chlorophenyl)methylamino]piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H16ClF3N2O/c15-11-3-1-10(2-4-11)9-19-12-5-7-20(8-6-12)13(21)14(16,17)18/h1-4,12,19H,5-9H2 |
Clé InChI |
UAHARZKJUVQGLN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NCC2=CC=C(C=C2)Cl)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




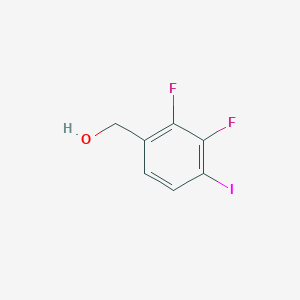
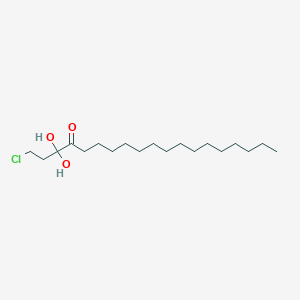
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)



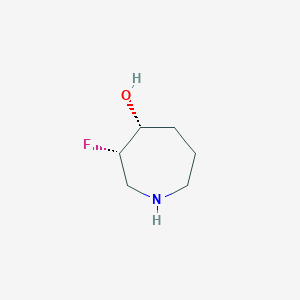

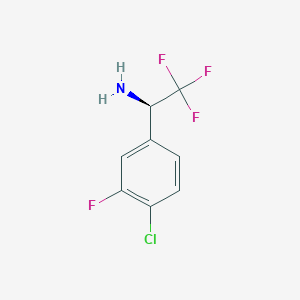
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
